molecular formula C17H13N5OS2 B5028673 2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5028673
M. Wt: 367.5 g/mol
InChI Key: GEOQUGBNJBKIHL-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been of great interest in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in the progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in the progression of Alzheimer's and Parkinson's diseases. In animal models, this compound has been shown to reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments are its potential as an anti-cancer agent, enzyme inhibitor, and anti-inflammatory agent. This compound has shown promising results in vitro and in vivo studies. However, the limitations of using this compound in lab experiments are its toxicity and limited solubility in water. Further studies are needed to determine the optimal dosage and delivery method for this compound.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further study the mechanism of action of this compound. Understanding how this compound works at the molecular level can lead to the development of more effective drugs. Another direction is to study the potential of this compound as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, more studies are needed to determine the optimal dosage and delivery method for this compound.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been reported in the literature. The method involves the reaction of 2-mercapto-benzimidazole and 5-phenyl-1,3,4-thiadiazole-2-amine with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline powder with a high melting point.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes involved in the progression of diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of various diseases.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c23-14(10-24-16-18-12-8-4-5-9-13(12)19-16)20-17-22-21-15(25-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOQUGBNJBKIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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